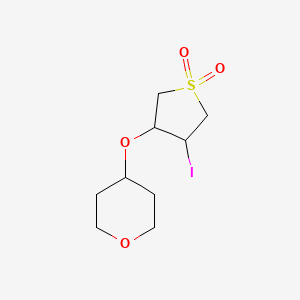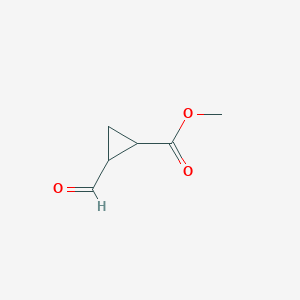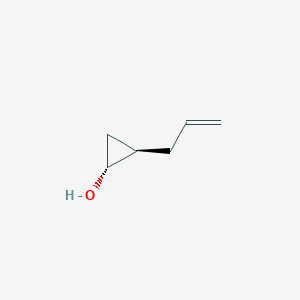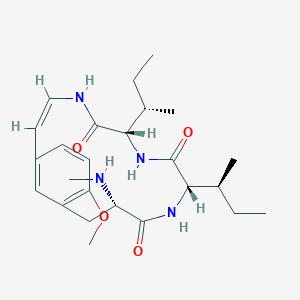
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a hydroxyethyl group and a carboxylic acid group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods: Industrial production methods for azetidines often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound are proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(2-Carboxyethyl)azetidine-3-carboxylic acid.
Reduction: 3-(2-Hydroxyethyl)azetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
3-(2-Hydroxyethyl)azetidine-3-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid involves its ability to act as a nucleophile or electrophile in chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. This reactivity is harnessed in various applications, including polymerization and drug design .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 3-(2-Hydroxyethyl)azetidine-3-carboxylic acid is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. This makes it a versatile building block for various chemical and biological applications .
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-2-1-6(5(9)10)3-7-4-6/h7-8H,1-4H2,(H,9,10) |
InChI 键 |
ZCASZZIIPPJJNQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


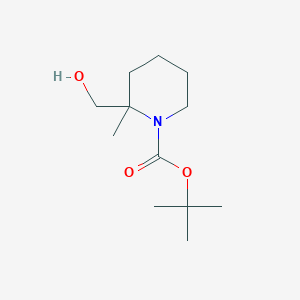
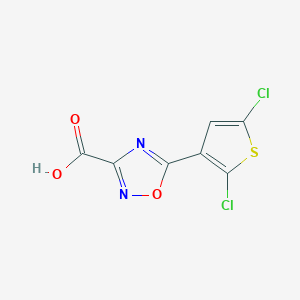
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)

![1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)


![4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13063712.png)
